S-Methyl-N,N-diethyldithiocarbamate Sulfoxide
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide
Methyl-N,N-diethylthiocarbamate is an organic molecule.
Methyl-N, N-diethylthiocarbamate belongs to the class of organic compounds known as sulfoxides. Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R' (R, R' not H). Methyl-N, N-diethylthiocarbamate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl-N, N-diethylthiocarbamate has been primarily detected in saliva.
Methyl-N, N-diethylthiocarbamate belongs to the class of organic compounds known as sulfoxides. Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R' (R, R' not H). Methyl-N, N-diethylthiocarbamate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl-N, N-diethylthiocarbamate has been primarily detected in saliva.
Brand Name:
Vulcanchem
CAS No.:
145195-14-8
VCID:
VC21278483
InChI:
InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3
SMILES:
CCN(CC)C(=S)S(=O)C
Molecular Formula:
C6H13NOS2
Molecular Weight:
179.3 g/mol
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide
CAS No.: 145195-14-8
Cat. No.: VC21278483
Molecular Formula: C6H13NOS2
Molecular Weight: 179.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl-N,N-diethylthiocarbamate is an organic molecule. Methyl-N, N-diethylthiocarbamate belongs to the class of organic compounds known as sulfoxides. Sulfoxides are compounds containing a sulfoxide functional group, with the structure RS(=O)R' (R, R' not H). Methyl-N, N-diethylthiocarbamate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Methyl-N, N-diethylthiocarbamate has been primarily detected in saliva. |
|---|---|
| CAS No. | 145195-14-8 |
| Molecular Formula | C6H13NOS2 |
| Molecular Weight | 179.3 g/mol |
| IUPAC Name | N,N-diethyl-1-methylsulfinylmethanethioamide |
| Standard InChI | InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 |
| Standard InChI Key | VQRMNXBTDRJEKI-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=S)S(=O)C |
| Canonical SMILES | CCN(CC)C(=S)S(=O)C |
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